3-fluoro-2-hydroxy-4-iodobenzaldehyde
CAS No.: 1822673-81-3
Cat. No.: VC11614037
Molecular Formula: C7H4FIO2
Molecular Weight: 266.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822673-81-3 |
|---|---|
| Molecular Formula | C7H4FIO2 |
| Molecular Weight | 266.01 g/mol |
| IUPAC Name | 3-fluoro-2-hydroxy-4-iodobenzaldehyde |
| Standard InChI | InChI=1S/C7H4FIO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H |
| Standard InChI Key | PLTIQGSIRIGRCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)O)F)I |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 3-fluoro-2-hydroxy-4-iodobenzaldehyde is C₇H₄FIO₂, with a molecular weight of 266.01 g/mol. The compound features a benzaldehyde backbone substituted with:
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A fluorine atom at the meta position (C3),
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A hydroxyl group at the ortho position (C2),
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An iodine atom at the para position (C4).
This substitution pattern creates distinct electronic effects:
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The electron-withdrawing fluorine and iodine atoms polarize the aromatic ring, enhancing electrophilic substitution reactivity.
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The hydroxyl group facilitates hydrogen bonding and participates in chelation, making the compound useful in coordination chemistry .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (decomposes >200°C) | |
| Solubility | Partially soluble in DMSO, THF | |
| Stability | Sensitive to light and moisture |
The canonical SMILES representation is C1=CC(=C(C(=C1C=O)O)F)I, reflecting the spatial arrangement of substituents.
Synthetic Methodologies
Directed Ortho-Metalation (DoM)
Alternative approaches employ DoM strategies to introduce iodine selectively:
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Fluorination: Electrophilic fluorination of 2-hydroxybenzaldehyde using Selectfluor® at C3.
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Iodination: Treatment with iodine monochloride (ICl) in acetic acid at C4.
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Protection/Deprotection: Temporary protection of the aldehyde group as an acetal during iodination .
Comparative analysis of synthetic routes:
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Benzoic Acid Oxidation | 85 | 92 | Side product formation |
| DoM Strategy | 78 | 95 | Multi-step protocol |
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety undergoes typical nucleophilic additions:
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Condensation Reactions: Forms Schiff bases with primary amines, useful in ligand synthesis.
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Grignard Additions: Generates secondary alcohols for pharmaceutical intermediates .
Halogen-Specific Transformations
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Iodine Participation:
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Fluorine Effects:
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Enhances metabolic stability in drug candidates by resisting cytochrome P450 oxidation.
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Applications in Pharmaceutical Development
Antimicrobial Agents
Derivatives of 3-fluoro-2-hydroxy-4-iodobenzaldehyde exhibit broad-spectrum antimicrobial activity:
| Microorganism | MIC (μg/mL) | Derivative Structure |
|---|---|---|
| S. aureus (MRSA) | 1.56 | Schiff base with pyridylamine |
| E. coli | 3.12 | Thiosemicarbazone analog |
Mechanistic studies suggest these compounds disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Anticancer Scaffolds
The iodine atom enables radioiodination for targeted cancer therapies:
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¹³¹I-Labeled Derivatives: Used in thyroid cancer treatment due to iodine uptake specificity.
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Topoisomerase Inhibition: Hydroxyl and aldehyde groups chelate Mg²⁺ ions in topoisomerase II-DNA complexes.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H318 | Use safety goggles |
| Moisture Sensitivity | P233 | Store under argon atmosphere |
Emergency Procedures
Future Research Directions
Green Synthesis Innovations
Developing catalytic iodination methods using:
Materials Science Applications
Exploration in:
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